molecular formula C13H18ClN3O B12234143 3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol

3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B12234143
M. Wt: 267.75 g/mol
InChI Key: JGDUKLHXJSNQQK-UHFFFAOYSA-N
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Description

3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol is a compound that belongs to the class of phenols and pyrazoles. This compound is characterized by the presence of a phenolic hydroxyl group and a pyrazole ring, which are connected through an aminomethyl linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the reaction of 1-isopropyl-1H-pyrazole-4-amine with a suitable aldehyde or ketone to form the corresponding Schiff base, which is then reduced to the desired aminomethyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol
  • 3-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}phenol
  • 3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol

Uniqueness

The uniqueness of 3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol lies in its specific substitution pattern, which can influence its reactivity and biological activity. The isopropyl group provides steric hindrance and electronic effects that can alter the compound’s interaction with molecular targets compared to its analogs .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

3-[[(1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10(2)16-9-12(8-15-16)14-7-11-4-3-5-13(17)6-11;/h3-6,8-10,14,17H,7H2,1-2H3;1H

InChI Key

JGDUKLHXJSNQQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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